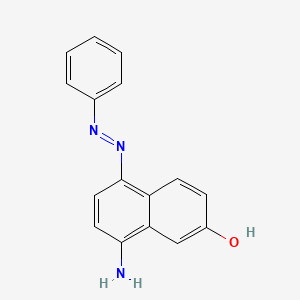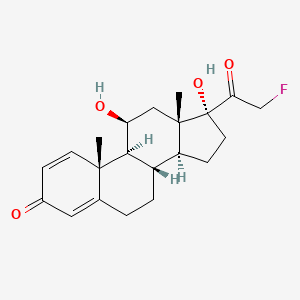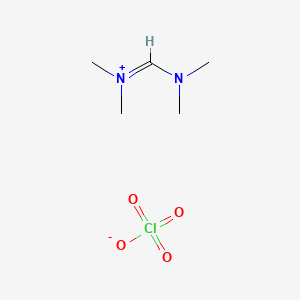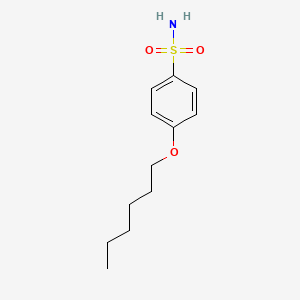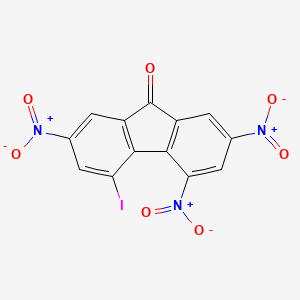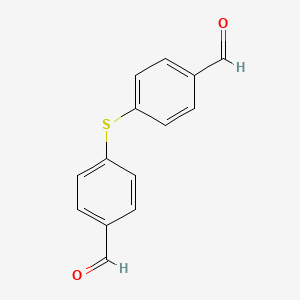
Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- is an organic compound with the molecular formula C11H15NO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl group and an N-(2-methyl-2-propenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine, such as 2-methyl-2-propenylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-methylbenzenesulfonyl chloride+2-methyl-2-propenylamine→Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)-+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the removal of by-products can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking the substrate from accessing the active site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The molecular pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- can be compared with other similar compounds, such as:
Benzenesulfonamide, 4-methyl-N-(2-propynyl)-: This compound has a similar structure but with a propynyl group instead of a propenyl group. The presence of the triple bond in the propynyl group can lead to different reactivity and applications.
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has an ethyl group instead of a propenyl group. The shorter alkyl chain can affect the compound’s solubility and reactivity.
Benzenesulfonamide, N-phenyl-4-methyl-: This compound has a phenyl group instead of a propenyl group. The aromatic ring can introduce additional interactions, such as π-π stacking, which can influence the compound’s properties and applications.
Each of these compounds has unique properties and applications, making Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)- distinct in its own right.
Properties
CAS No. |
1206-41-3 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-methyl-N-(2-methylprop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO2S/c1-9(2)8-12-15(13,14)11-6-4-10(3)5-7-11/h4-7,12H,1,8H2,2-3H3 |
InChI Key |
LGQBMQMRZUJORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
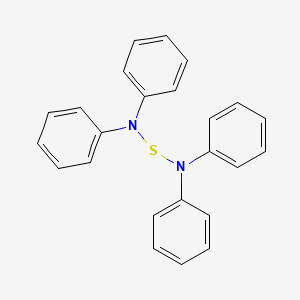
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)

